

Spectroscopic Analysis of Sodium Triethylborohydride: A Technical Guide

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Compound of Interest

Compound Name: Sodium triethylborohydride

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This in-depth technical guide provides a comprehensive overview of the expected ^1H and ^{11}B Nuclear Magnetic Resonance (NMR) spectroscopic data for **sodium triethylborohydride** ($\text{NaBH}(\text{C}_2\text{H}_5)_3$). Due to the limited availability of directly published complete spectral data for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. It also includes a robust experimental protocol for acquiring high-quality NMR spectra of this reagent.

^1H and ^{11}B NMR Spectroscopic Data

The following tables summarize the anticipated ^1H and ^{11}B NMR spectral data for **sodium triethylborohydride**. These values are predicted based on the known chemical structure and general trends observed in the NMR spectroscopy of organoboranes and other metal hydride complexes.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Sodium Triethylborohydride**

Protons	Chemical Shift (δ), ppm	Multiplicity	Coupling Constant (J), Hz	Integration
B-H	~ -1.0 to -3.0	Broad quartet	$^1J(^{11}\text{B}-^1\text{H}) \approx 60\text{-}80$	1H
-CH ₂ -	~ 0.4 - 0.8	Quartet	$^3J(^1\text{H}-^1\text{H}) \approx 7$	6H
-CH ₃	~ 0.9 - 1.2	Triplet	$^3J(^1\text{H}-^1\text{H}) \approx 7$	9H

Table 2: Predicted ^{11}B NMR Spectroscopic Data for **Sodium Triethylborohydride**

Nucleus	Chemical Shift (δ), ppm	Multiplicity	Coupling Constant (J), Hz
^{11}B	~ -10 to -20	Doublet of septets	$^1J(^{11}\text{B}-^1\text{H}) \approx 60\text{-}80$

Experimental Protocols

Acquiring high-quality NMR spectra of **sodium triethylborohydride**, which is a pyrophoric solid often supplied as a solution in toluene, requires careful sample preparation and instrument setup.

Sample Preparation

- Solvent Selection:** Anhydrous deuterated toluene (toluene- d_8) is the preferred solvent to maintain a chemical environment consistent with the commercial preparation of the reagent. Alternatively, anhydrous deuterated tetrahydrofuran (THF- d_8) can be used.
- Inert Atmosphere:** All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent decomposition of the air- and moisture-sensitive compound.
- Sample Transfer:** A solution of **sodium triethylborohydride** (typically 1 M in toluene) is carefully transferred via a gas-tight syringe into a pre-dried NMR tube fitted with a septum or a J. Young valve.

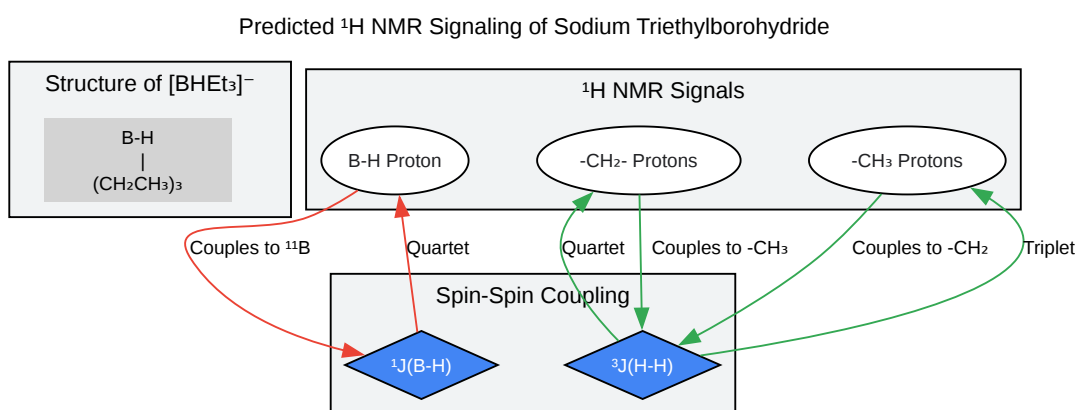
- **Deuterated Solvent Addition:** The deuterated solvent is then added to the NMR tube to achieve the desired concentration, typically in the range of 0.1-0.2 M.
- **Homogenization:** The sample is gently mixed to ensure homogeneity before being sealed and taken for NMR analysis.

NMR Spectrometer Parameters

- **^1H NMR Spectroscopy:**
 - **Spectrometer Frequency:** 300 MHz or higher.
 - **Pulse Program:** Standard single-pulse experiment.
 - **Acquisition Time:** 2-3 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 16-64, depending on the concentration.
 - **Referencing:** The residual solvent peak of toluene- d_8 (quintet at $\delta \approx 2.09$ ppm) or THF- d_8 (multiplet at $\delta \approx 1.72$ ppm) can be used as an internal reference.
- **^{11}B NMR Spectroscopy:**
 - **Spectrometer Frequency:** 96 MHz or higher (corresponding to a 300 MHz ^1H frequency).
 - **Pulse Program:** Standard single-pulse experiment, with and without proton decoupling.
 - **Acquisition Time:** 0.1-0.2 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 128-1024, as ^{11}B is a lower sensitivity nucleus.
 - **Referencing:** An external reference of $\text{BF}_3 \cdot \text{OEt}_2$ ($\delta = 0.0$ ppm) is recommended.
 - **Special Considerations:** The use of a quartz NMR tube is advised to minimize the broad background signal from borosilicate glass.^[1]

Mandatory Visualizations

Signaling Pathway of Sodium Triethylborohydride in ^1H NMR

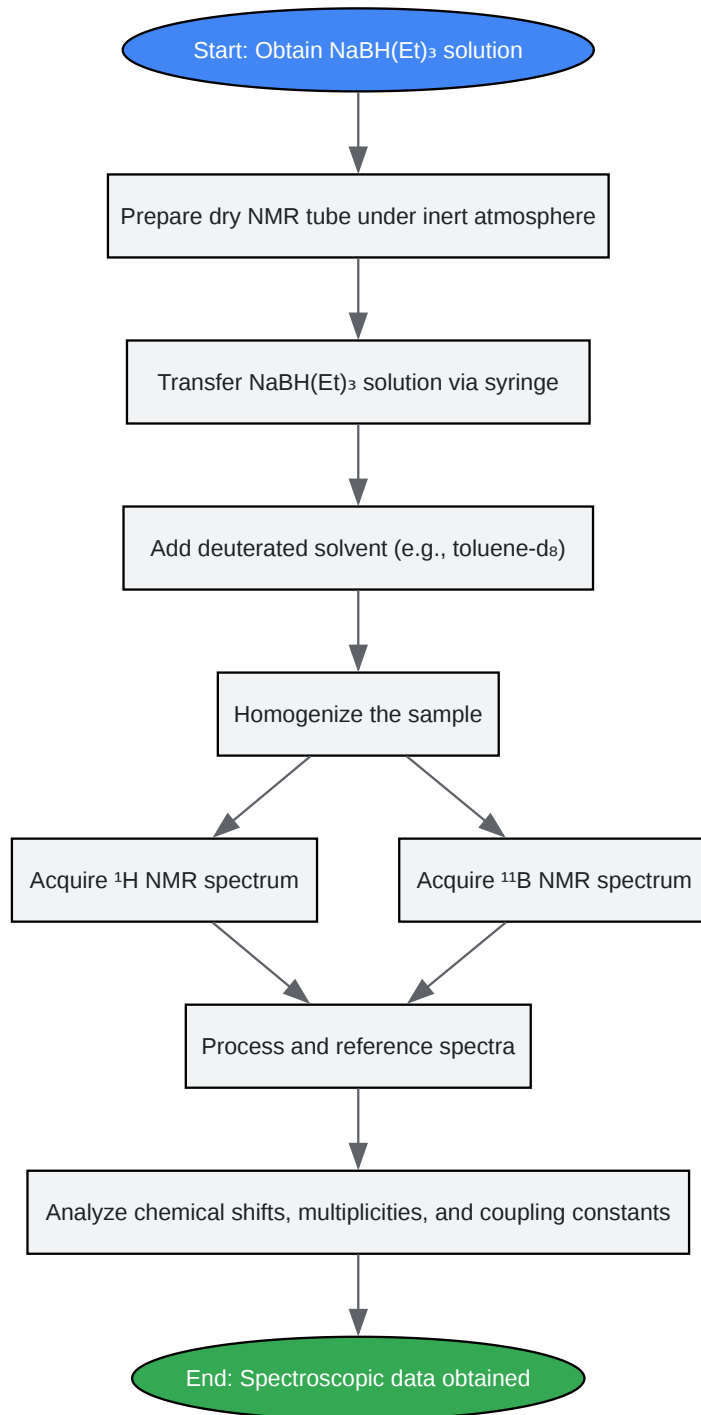


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Caption: Predicted ^1H NMR signaling and coupling for **sodium triethylborohydride**.

Experimental Workflow for NMR Analysis

Workflow for NMR Analysis of Sodium Triethylborohydride



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Caption: Experimental workflow for the NMR analysis of **sodium triethylborohydride**.

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References

- 1. Khan Academy [khanacademy.org]
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